molecular formula C21H14O B14449124 Benzo(a)pyren-9-ol, 7-methyl- CAS No. 79418-87-4

Benzo(a)pyren-9-ol, 7-methyl-

Cat. No.: B14449124
CAS No.: 79418-87-4
M. Wt: 282.3 g/mol
InChI Key: QDSZMNKAXNBODX-UHFFFAOYSA-N
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Description

Benzo(a)pyren-9-ol, 7-methyl-: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is structurally related to benzo(a)pyrene, a well-known carcinogen found in substances like coal tar, tobacco smoke, and grilled meats . This compound is characterized by its complex structure, which includes multiple aromatic rings and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo(a)pyren-9-ol, 7-methyl- typically involves the functionalization of benzo(a)pyrene. One common method is the methylation of benzo(a)pyren-9-ol using methylating agents under controlled conditions . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired substitution occurs efficiently.

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes, utilizing advanced reactors and continuous flow systems to maintain consistent quality and yield. The process is optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzo(a)pyren-9-ol, 7-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include various hydroxylated, nitrated, and sulfonated derivatives, which can have different properties and applications.

Scientific Research Applications

Chemistry: In chemistry, Benzo(a)pyren-9-ol, 7-methyl- is used as a model compound to study the behavior of PAHs and their derivatives. It helps in understanding the reactivity and stability of these complex molecules .

Biology and Medicine: This compound is studied for its potential biological effects, including its interactions with DNA and proteins. Research focuses on its role in carcinogenesis and its potential as a biomarker for exposure to PAHs .

Industry: In industry, Benzo(a)pyren-9-ol, 7-methyl- is used in the development of materials with specific properties, such as high thermal stability and resistance to degradation. It is also used in the synthesis of advanced polymers and coatings .

Comparison with Similar Compounds

Uniqueness: Benzo(a)pyren-9-ol, 7-methyl- is unique due to its specific functional groups, which influence its reactivity and interactions with biological molecules. The presence of the hydroxyl and methyl groups can alter its solubility, stability, and overall behavior compared to other PAHs .

Properties

CAS No.

79418-87-4

Molecular Formula

C21H14O

Molecular Weight

282.3 g/mol

IUPAC Name

7-methylbenzo[a]pyren-9-ol

InChI

InChI=1S/C21H14O/c1-12-9-16(22)11-19-17-8-7-14-4-2-3-13-5-6-15(10-18(12)19)21(17)20(13)14/h2-11,22H,1H3

InChI Key

QDSZMNKAXNBODX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O

Origin of Product

United States

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